molecular formula C12H12N2O3S B5539157 3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid

3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid

Cat. No. B5539157
M. Wt: 264.30 g/mol
InChI Key: JGWRPVRSGKJFKG-UHFFFAOYSA-N
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Description

3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is a compound that falls within the class of 1,3,4-oxadiazoles. This class of compounds is known for a range of biological activities and has been extensively studied for their potential in medicinal chemistry.

Synthesis Analysis

  • Husain et al. (2009) describe the synthesis of 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones, which are closely related to the compound . These were derived from 4-oxo-4-(biphenyl-4-yl)butanoic acid (fenbufen) (Husain et al., 2009).

Molecular Structure Analysis

  • Kumarasinghe et al. (2009) discuss the structure of similar compounds, highlighting the importance of spectroscopic techniques and X-ray analysis for unambiguous structure determination (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

  • Jian-nan (2009) synthesized 1,3,4-oxadiazole-2-thione derivatives from aromatic acids, providing insights into the chemical reactions and properties of related oxadiazole compounds (Jian-nan, 2009).

Physical Properties Analysis

  • The synthesis and characterization of similar oxadiazole derivatives by Adimule et al. (2014) contribute to understanding the physical properties of these compounds. They used spectral analyses (NMR, MS) for characterization (Adimule et al., 2014).

Chemical Properties Analysis

  • The study by Mokale et al. (2010) on 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives provides insights into the chemical properties of closely related compounds. They explored the anti-inflammatory activity of these derivatives (Mokale et al., 2010).

Scientific Research Applications

Corrosion Inhibition

Compounds with 1,3,4-oxadiazole moieties have been investigated for their corrosion inhibition properties on mild steel in acidic environments. These studies reveal that such compounds exhibit significant protection against corrosion, potentially by forming a protective layer on the metal surface, as supported by gravimetric, electrochemical, and surface analysis methods (Ammal, Prajila, & Joseph, 2018).

Urease Inhibition

Novel indole-based hybrid oxadiazole scaffolds have demonstrated potent urease inhibitory activity. This suggests their potential application in treating diseases related to urease enzyme activity, such as gastrointestinal disorders and urinary tract infections (Nazir et al., 2018).

Anti-inflammatory and Analgesic Activities

Research on β-aroylpropionic acid-based 1,3,4-oxadiazoles has shown promising results for anti-inflammatory and analgesic effects. These compounds may offer therapeutic advantages with lower ulcerogenic action compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2009).

PET Radiopharmaceuticals

The automated synthesis of a PET radiopharmaceutical targeting the sphingosine-1 phosphate receptor 1 (S1P1) for human use has been achieved. This development is significant for imaging studies related to inflammation and other conditions where S1P1 plays a critical role (Luo et al., 2019).

Antimicrobial Activities

Benzimidazole derivatives containing 1,3,4-oxadiazole groups have been synthesized and shown to possess potential antimicrobial properties. These compounds could be valuable in the development of new antimicrobial agents (El-masry, Fahmy, & Abdelwahed, 2000).

Solar Cell Applications

Molecular engineering of organic sensitizers incorporating oxadiazole units for solar cell applications has led to sensitizers with high efficiency in converting photon energy to electrical energy. This research contributes to the development of more efficient and cost-effective solar cells (Kim et al., 2006).

Anticancer Evaluation

Derivatives of 1,3,4-oxadiazoles have been evaluated for their anticancer properties. Some compounds have shown promising activity against various cancer cell lines, highlighting the potential for these molecules in anticancer drug development (Ravinaik et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. The biological activity of oxadiazole derivatives can vary widely depending on the specific structure and functional groups present .

properties

IUPAC Name

3-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-8-3-2-4-9(7-8)11-13-14-12(17-11)18-6-5-10(15)16/h2-4,7H,5-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWRPVRSGKJFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid

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